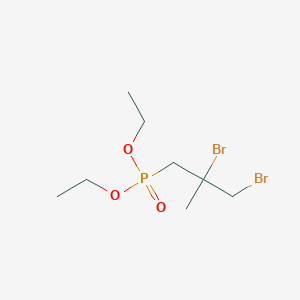
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14Br2O3P. It is a derivative of phosphonic acid and contains two bromine atoms, making it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2,3-dibromo-2-methylpropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Applications De Recherche Scientifique
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (2,3-dibromo-2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phosphonate group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Contains a single bromine atom and is used in similar applications.
Diethyl (3-bromopropyl)phosphonate: Has a different alkyl chain length and is used in various synthetic reactions.
Diethyl (bromodifluoromethyl)phosphonate: Contains fluorine atoms and exhibits different reactivity.
Uniqueness
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. Its specific structure allows for a wide range of applications in organic synthesis, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
651716-28-8 |
|---|---|
Formule moléculaire |
C8H17Br2O3P |
Poids moléculaire |
352.00 g/mol |
Nom IUPAC |
1,2-dibromo-3-diethoxyphosphoryl-2-methylpropane |
InChI |
InChI=1S/C8H17Br2O3P/c1-4-12-14(11,13-5-2)7-8(3,10)6-9/h4-7H2,1-3H3 |
Clé InChI |
PNKUBMMHTJXUOU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C)(CBr)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


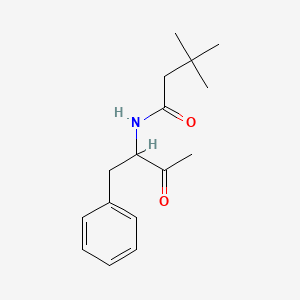
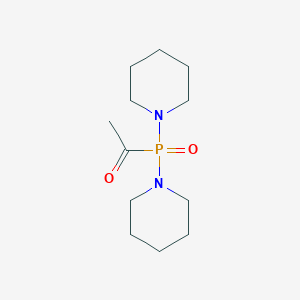
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
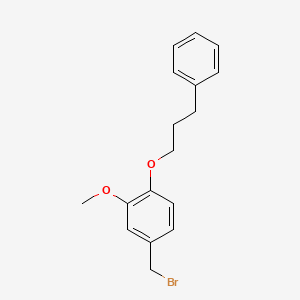
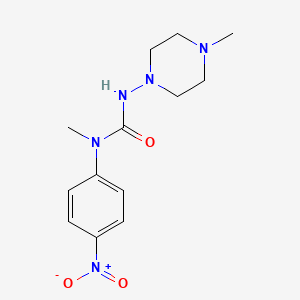
![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
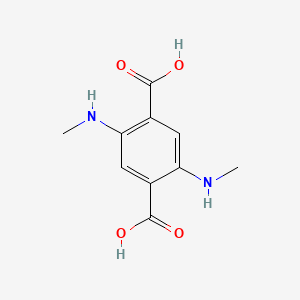

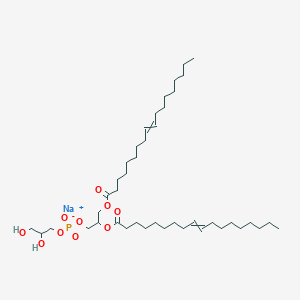

![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
